Fmoc-HomoCys(Mmt)-OH

CAS No.:

Cat. No.: VC16240304

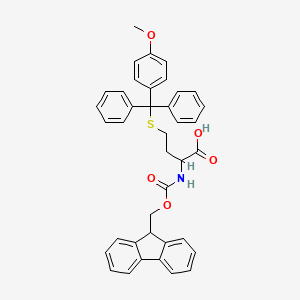

Molecular Formula: C39H35NO5S

Molecular Weight: 629.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H35NO5S |

|---|---|

| Molecular Weight | 629.8 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid |

| Standard InChI | InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42) |

| Standard InChI Key | PVIDVOXNTFAMDB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-HomoCys(Mmt)-OH (IUPAC name: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid) is a modified homocysteine derivative with a molecular formula of and a molecular weight of 629.8 g/mol. The Fmoc group protects the α-amino group, while the Mmt group shields the thiol functionality, ensuring stability during iterative coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 629.8 g/mol |

| Protection Groups | Fmoc (amino), Mmt (thiol) |

| CAS Number | 887644-62-4 |

The compound’s structure allows orthogonal deprotection: the Fmoc group is removed under basic conditions (e.g., piperidine), while the Mmt group requires mild acids like trifluoroacetic acid (TFA) . This selectivity is pivotal for sequential peptide elongation and post-synthetic modifications.

Synthesis and Preparation Methods

The synthesis of Fmoc-HomoCys(Mmt)-OH involves a two-step protection strategy:

-

Fmoc Protection: L-homocysteine reacts with Fmoc-chloride in the presence of a base (e.g., sodium carbonate), yielding Fmoc-L-homocysteine.

-

Mmt Protection: The thiol group of the intermediate is protected using 4-methoxytrityl chloride under basic conditions (e.g., triethylamine).

Industrial-scale production optimizes these steps for yield and purity, often employing automated synthesizers to streamline SPPS workflows .

Table 2: Common Reagents and Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Fmoc Protection | Fmoc-Cl, NaCO, DMF, 0–4°C |

| Mmt Protection | 4-Methoxytrityl-Cl, EtN, DCM, RT |

| Deprotection | Fmoc: Piperidine/DMF; Mmt: 1–3% TFA/DCM-TES |

The Mmt group’s mild deprotection conditions minimize side reactions, preserving peptide integrity during synthesis .

Applications in Scientific Research

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-HomoCys(Mmt)-OH is integral to SPPS, where it is coupled to resin-bound peptides using activators like HATU or DIC with HOAt . The Mmt group’s stability under Fmoc deprotection conditions allows sequential addition of amino acids, enabling the synthesis of long or structurally complex peptides. For example, the patent WO2017060339A1 highlights its use in synthesizing barusiban, a therapeutic peptide, via iterative coupling and deprotection steps .

Drug Development

Peptides incorporating homocysteine residues are explored for their enhanced bioavailability and target specificity. The Mmt group’s selective removal facilitates disulfide bond formation, critical for stabilizing peptide therapeutics like eptifibatide.

Bioconjugation and Material Science

The thiol group, exposed after Mmt deprotection, enables site-specific conjugation to biomarkers or polymers. This property is leveraged in creating peptide-drug conjugates and self-assembling nanomaterials for biomedical applications.

Comparison with Analogous Protecting Groups

The choice of thiol-protecting groups significantly impacts synthesis efficiency.

Table 3: Thiol-Protecting Group Comparison

| Group | Deprotection Conditions | Stability | Applications |

|---|---|---|---|

| Mmt | 1–3% TFA/DCM-TES | High | Sensitive peptides |

| Trt | 0.5–1% TFA/DCM | Moderate | General SPPS |

| Acm | I/MeOH | Low | Oxidative environments |

The Mmt group’s acid-labile nature offers a balance between stability and mild deprotection, reducing side reactions in acid-sensitive sequences .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume